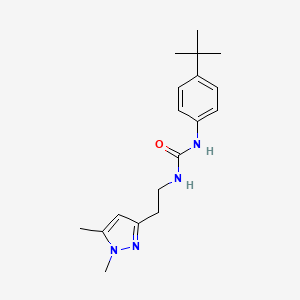

1-(4-(tert-butyl)phenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea

Description

1-(4-(tert-butyl)phenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea is a urea derivative featuring a 4-(tert-butyl)phenyl group and a 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl substituent. The urea core (-NH-C(=O)-NH-) provides hydrogen-bonding capabilities, while the bulky tert-butyl group enhances hydrophobicity. This compound’s molecular formula is C₁₈H₂₇N₄O (MW: 315.4 g/mol), with hydrogen bond donors (2 NH groups) and acceptors (urea carbonyl, pyrazole N) critical for molecular interactions .

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-3-[2-(1,5-dimethylpyrazol-3-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O/c1-13-12-16(21-22(13)5)10-11-19-17(23)20-15-8-6-14(7-9-15)18(2,3)4/h6-9,12H,10-11H2,1-5H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPXONLEPCKUCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)NC2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(tert-butyl)phenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea typically involves the following steps:

Formation of the pyrazole moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Attachment of the ethyl linker: The pyrazole derivative is then reacted with an appropriate alkyl halide to introduce the ethyl linker.

Formation of the urea linkage: The final step involves the reaction of the substituted pyrazole with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(tert-butyl)phenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic ring and the pyrazole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-(tert-butyl)phenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

Hydrophobicity: High logP due to tert-butyl and pyrazole groups, suggesting poor aqueous solubility. Hydrogen Bonding: Urea carbonyl (O) and pyrazole N atoms act as acceptors; NH groups serve as donors, enabling supramolecular assembly .

Compound 1e : Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group enhances metabolic stability and electronegativity, influencing electronic distribution.

- Electron-Donating Groups : Methoxy (-OCH₃) substituents improve solubility via polar interactions but reduce lipophilicity.

- Simpler Pyrazole : The 4-methylpyrazole lacks the steric bulk of the target’s 1,5-dimethylpyrazole, possibly improving binding pocket accommodation.

Crystallographic and Packing Behavior

- Target Compound : Predicted to form layered structures via N-H···O and C-H···π interactions, similar to benzimidazole derivatives (e.g., ). The tert-butyl group may disrupt close packing, leading to lower melting points compared to MK13 .

- Compound 1e : The trifluoromethyl group and thiazole ring likely promote C-H···F and S···N interactions, as seen in halogen-rich crystals .

- MK13 : Methoxy groups facilitate O-H···N bonds, stabilizing 2D networks akin to ’s morpholine-containing analogs .

Biological Activity

The compound 1-(4-(tert-butyl)phenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea is a urea derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound features a urea functional group linked to a phenyl ring and a pyrazole moiety. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that pyrazolyl-ureas, including derivatives similar to the compound , exhibit antimicrobial properties. For instance, compounds with pyrazole structures were evaluated against Staphylococcus aureus and Escherichia coli , showing moderate antimicrobial activity with minimum inhibitory concentrations (MIC) ranging around 250 μg/mL .

Anti-inflammatory Properties

Urea derivatives have been studied for their anti-inflammatory effects. Inhibitory activity against enzymes such as sEH (soluble epoxide hydrolase) has been reported, with some compounds demonstrating IC50 values ranging from 16.2 to 50.2 nmol/L . This suggests that the compound may modulate inflammatory pathways effectively.

Neuroprotective Effects

The potential neuroprotective effects of pyrazolyl-ureas have been explored through various models. In one study, certain urea derivatives exhibited significant anticonvulsant activity in rodent models, providing up to 82% protection against seizures at doses of 25 mg/kg . This indicates that the compound may have applications in treating neurological disorders.

Case Studies

- Antiepileptic Activity : In a study assessing the anticonvulsant properties of various urea derivatives, a related compound was found to provide significant protection in both pentylenetetrazol-induced seizure and maximal electroshock seizure tests . This highlights the potential for therapeutic use in epilepsy.

- Neutrophil Migration Inhibition : Another study focused on the ability of certain pyrazolyl-ureas to inhibit neutrophil migration induced by IL-8, with some derivatives showing IC50 values as low as 10 nM . This suggests a role in managing inflammatory responses.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.